molecular formula C23H24N2O4 B11368296 Butyl 4-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Butyl 4-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B11368296
M. Wt: 392.4 g/mol
InChI Key: LYPALZMTCMCGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BUTYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a butyl ester group attached to a benzoate moiety, which is further connected to an oxazole ring substituted with a 3,4-dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate α-haloketone with an amide. For example, 3,4-dimethylphenyl-α-haloketone can be reacted with an amide under basic conditions to form the oxazole ring.

    Amidation Reaction: The oxazole derivative is then subjected to an amidation reaction with 4-aminobenzoic acid to introduce the amido group.

    Esterification: The final step involves the esterification of the carboxylic acid group with butanol in the presence of a suitable catalyst, such as sulfuric acid, to yield the desired butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amido groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the ester or amido groups.

Scientific Research Applications

BUTYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of BUTYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The oxazole ring and the amido group are key functional moieties that contribute to its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • BUTYL 4-[5-(2,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE
  • BUTYL 4-[5-(3,5-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE
  • BUTYL 4-[5-(3,4-DIMETHOXY-PHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE

Uniqueness

BUTYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to the specific substitution pattern on the phenyl ring and the presence of the butyl ester group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

butyl 4-[[5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C23H24N2O4/c1-4-5-12-28-23(27)17-8-10-19(11-9-17)24-22(26)20-14-21(29-25-20)18-7-6-15(2)16(3)13-18/h6-11,13-14H,4-5,12H2,1-3H3,(H,24,26)

InChI Key

LYPALZMTCMCGPO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.